Superior APE1 Binding Affinity Relative to Lucanthone
Hycanthone exhibits an 8.9-fold higher binding affinity for apurinic endonuclease-1 (APE1) compared to its prodrug lucanthone, a key enzyme in the base excision repair (BER) pathway [1]. This difference is critical for researchers studying APE1's role in cancer and for developing novel inhibitors.
| Evidence Dimension | APE1 binding affinity (KD) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Lucanthone: 89 nM |
| Quantified Difference | 8.9-fold higher affinity (lower KD) for Hycanthone |
| Conditions | BIACORE surface plasmon resonance using immobilized APE1 protein |
Why This Matters
This quantified affinity difference validates the selection of Hycanthone over Lucanthone for assays requiring potent and direct APE1 inhibition without the confounding variable of metabolic activation.
- [1] Kelley, M. R. et al. (2011) 'Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding', PLoS ONE, 6(9), e23679. View Source
